molecular formula C9H7BrN2O2 B2511959 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1423723-24-3

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B2511959
CAS No.: 1423723-24-3
M. Wt: 255.071
InChI Key: HKRMQTDKVWRMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This specific compound is characterized by the presence of a bromine atom at the 9th position and a dione structure at the 2nd and 5th positions of the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization to form the benzodiazepine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to the presence of the bromine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in receptor binding affinity and metabolic pathways compared to other benzodiazepines .

Properties

IUPAC Name

9-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRMQTDKVWRMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.